molecular formula C13H18ClNO2 B15303276 Tert-butyl (4-chloro-2-methylbenzyl)carbamate

Tert-butyl (4-chloro-2-methylbenzyl)carbamate

Cat. No.: B15303276
M. Wt: 255.74 g/mol
InChI Key: YAHQUXDAOIXCTQ-UHFFFAOYSA-N
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Description

tert-Butyl N-[(4-chloro-2-methylphenyl)methyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chlorinated aromatic ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-chloro-2-methylphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-chloro-2-methylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified by recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl N-[(4-chloro-2-methylphenyl)methyl]carbamate can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, dimethylformamide.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed:

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with fewer functional groups.

    Hydrolysis: Corresponding amine and carbon dioxide.

Scientific Research Applications

Chemistry: tert-Butyl N-[(4-chloro-2-methylphenyl)methyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein interactions.

Industry: In the industrial sector, tert-butyl N-[(4-chloro-2-methylphenyl)methyl]carbamate is used in the production of agrochemicals, polymers, and specialty chemicals. Its unique properties make it suitable for various applications, including as a stabilizer and additive .

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-chloro-2-methylphenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • tert-Butyl N-[(4-chloro-2-hydroxyphenyl)methyl]carbamate
  • tert-Butyl N-[(4-bromobutyl)carbamate
  • tert-Butyl N-[(4-hydroxycyclohexyl)carbamate

Uniqueness: tert-Butyl N-[(4-chloro-2-methylphenyl)methyl]carbamate is unique due to the presence of the 4-chloro-2-methylphenyl group, which imparts specific chemical and physical properties. This structural feature distinguishes it from other carbamates and influences its reactivity and applications .

Properties

IUPAC Name

tert-butyl N-[(4-chloro-2-methylphenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-9-7-11(14)6-5-10(9)8-15-12(16)17-13(2,3)4/h5-7H,8H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHQUXDAOIXCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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